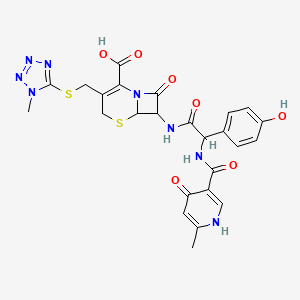

Cefpiramide acid; Cefpiramide

Description

Historical Context of β-Lactam Antibiotic Research

The journey of β-lactam antibiotics commenced with Alexander Fleming's accidental discovery of penicillin in 1928 from the mold Penicillium rubens. wikipedia.orgnih.gov This seminal event marked the dawn of the antibiotic era, although it took over a decade for penicillin to be developed into a therapeutic agent. reactgroup.org The "golden era" of antibiotics, from 1940 to 1962, saw the discovery and introduction of most of the antibiotic classes used today. reactgroup.org

Following the success of penicillin, the discovery of cephalosporins represented the next significant leap in β-lactam research. medigraphic.com In 1945, Italian pharmacologist Giuseppe Brotzu isolated an antibiotic-producing Cephalosporium species (now known as Acremonium) from a sewage outfall in Sardinia. nih.govwikipedia.orgfrontiersin.org This fungus was found to produce several antibiotics, including cephalosporin (B10832234) C, which was identified in 1953. nih.gov A key feature of cephalosporin C was its β-lactam ring structure and its resistance to the penicillinase enzymes that were beginning to render penicillin ineffective against certain bacteria like Staphylococci. wikipedia.orgnih.gov

The isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), was a critical breakthrough that paved the way for the creation of numerous semi-synthetic cephalosporins through the modification of its side chains. nih.govwikipedia.orgopen.edu This ability to chemically alter the core structure allowed researchers to develop new generations of cephalosporins with improved properties. nih.gov

Evolution of Cephalosporin Generations and Their Research Trajectories

The development of cephalosporins is categorized into "generations," a classification that generally reflects their spectrum of antibacterial activity and their order of invention. wikipedia.orgwikipedia.org Each successive generation typically demonstrates a broader spectrum of activity against Gram-negative bacteria, sometimes at the expense of activity against Gram-positive organisms. wikipedia.orgopen.eduauctoresonline.org

First-Generation: Introduced in the 1960s, these cephalosporins, such as cephalothin (B1668815) and cefazolin, are most effective against Gram-positive bacteria like Staphylococcus and Streptococcus and have limited activity against Gram-negative bacteria. wikipedia.orgdrugs.comnih.gov

Second-Generation: These compounds, including cefuroxime (B34974) and cefoxitin, show increased activity against Gram-negative bacteria like Haemophilus influenzae and Neisseria species, while retaining good Gram-positive coverage. drugs.comnih.govmdpi.com The introduction of an α-iminomethoxy group at the C-7 side chain was a key structural modification that increased resistance to β-lactamases. wikipedia.org

Third-Generation: This generation marked a significant expansion in the fight against Gram-negative bacteria. nih.gov Compounds like ceftriaxone, cefotaxime, and ceftazidime (B193861) exhibit potent activity against a wide range of Gram-negative organisms, including those resistant to earlier generations. nih.govhealthline.com They are generally less active against Gram-positive cocci compared to first-generation agents. wikipedia.org Cefpiramide (B47137) is classified as a third-generation cephalosporin. nih.govpatsnap.com

Fourth-Generation: Agents like cefepime (B1668827) have a true broad-spectrum activity, combining the Gram-positive activity of first-generation compounds with the enhanced Gram-negative activity of the third generation. wikipedia.orgdrugs.com Their zwitterionic structure allows for better penetration of the outer membrane of Gram-negative bacteria. wikipedia.org

Fifth-Generation: These are the most recent additions, with compounds like ceftaroline (B109729) showing activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

This evolutionary trajectory has been driven by the persistent challenge of bacterial resistance, which often emerges through the production of β-lactamase enzymes that inactivate the antibiotic. nih.govmarketresearchintellect.comwikipedia.org Research has continuously focused on modifying the cephalosporin structure to enhance stability against these enzymes and broaden the spectrum of activity. nih.govmarketresearchintellect.com

Rationale for Dedicated Academic Research on Cefpiramide

Cefpiramide (also known as SM-1652) is a semi-synthetic, third-generation cephalosporin that warrants specific academic interest due to its distinct chemical structure and antibacterial profile. ncats.iomedchemexpress.com It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. ncats.iomedchemexpress.com

A primary driver for research into Cefpiramide is its notable activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. nih.govdrugbank.com Studies have shown that Cefpiramide can be more active against P. aeruginosa than other third-generation cephalosporins like cefoperazone (B1668861) and ceftazidime. nih.gov This makes it a valuable compound for studying mechanisms of action and resistance in this particular bacterium.

Furthermore, Cefpiramide's chemical structure, which includes a (1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at position 3 and a unique (R)-2-{[(4-hydroxy-6-methylpyridin-3-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetamido group at position 7, provides a unique scaffold for medicinal chemistry research. nih.gov The nature of these side chains influences its pharmacokinetic properties and its interaction with penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics. mdpi.comdrugbank.com

Recent academic work has also explored the physical chemistry of Cefpiramide, specifically the phenomenon of a gel–crystal transition during its crystallization. oup.com This research is significant for pharmaceutical manufacturing, as understanding and controlling the solid-state properties of an active pharmaceutical ingredient is crucial for product stability and formulation. oup.com The self-assembly of Cefpiramide molecules into a gel, a metastable state, before converting to a crystalline form presents an interesting case study in crystal engineering and pharmaceutical materials science. oup.com

Chemical and Pharmacological Properties of Cefpiramide

| Property | Data | Source(s) |

| Chemical Formula | C25H24N8O7S2 | nih.govchemspider.com |

| Molar Mass | 612.64 g/mol | nih.govwikipedia.org |

| Classification | Third-Generation Cephalosporin | nih.govguidetopharmacology.org |

| Melting Point | 213 to 215 °C (decomposes) | wikipedia.org |

| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). nih.govpatsnap.comdrugbank.com | nih.govpatsnap.comdrugbank.com |

In Vitro Antibacterial Activity of Cefpiramide

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |

| Pseudomonas aeruginosa | 2.9 - 4 | 16 - 64 | ncats.iomedchemexpress.com |

| Staphylococcus aureus (oxacillin-susceptible) | 1.2 | 2 - 10 | ncats.ionih.gov |

| Streptococcus pneumoniae | - | 1 | nih.gov |

| Haemophilus influenzae | - | 0.5 | nih.gov |

| Enterococcus faecalis | 13 | 43 | ncats.io |

| Enterobacteriaceae | 4 | 108 | ncats.io |

| Acinetobacter baumannii | - | - | nih.gov |

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAUCHMQEXVFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N8O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860917 | |

| Record name | 7-{2-[(4-Hydroxy-6-methylpyridine-3-carbonyl)amino](4-hydroxyphenyl)acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Structural Modifications of Cefpiramide

Advanced Synthetic Routes and Methodologies for Cefpiramide (B47137) and Analogues

The synthesis of Cefpiramide and its analogues involves sophisticated chemical strategies, primarily focusing on the modification of the core β-lactam structure and the derivatization of its side chains.

Novel Chemical Reactions for β-Lactam Core Modification

The foundational structure of Cefpiramide is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring. wikipedia.orgresearchgate.net Modifications to this core are crucial for improving stability and antibacterial activity. wikipedia.orgfrontiersin.org One approach involves the introduction of an α-iminomethoxy group to the C-7 side chain, a modification that sterically hinders β-lactamase enzymes and enhances resistance. wikipedia.org Another strategy is the creation of spiro-cephalosporin compounds through a Michael-type addition to the dihydrothiazine ring, which introduces three-dimensional complexity that can improve interactions with bacterial proteins. ed.ac.uk

A patented method for synthesizing Cefpiramide sodium involves reacting Cefpiramide acid with triethylamine, diethylamine, or ethylenediamine (B42938) in an organic solvent. This is followed by the addition of a sodium salt solution, such as sodium thiocyanate (B1210189) in acetone, to precipitate the final product. This process is designed to produce a stable and pure crystalline form of Cefpiramide sodium. google.com

Strategies for Side-Chain Derivatization (C-7 and C-3 positions)

Modifications at the C-7 and C-3 positions of the cephalosporin (B10832234) scaffold are pivotal in defining the antibacterial spectrum and potency of Cefpiramide and its derivatives. mdpi.com The side chains play a significant role in the drug's interaction with penicillin-binding proteins (PBPs), the target enzymes in bacterial cell wall synthesis. stonybrookmedicine.edunih.gov

At the C-7 position, Cefpiramide possesses a complex acetamido side chain. nih.gov The introduction of acyl side chains at this position can increase the affinity for PBPs. frontiersin.org For instance, the synthesis of analogues with different 7-heteroarylacetamido groups has been explored to enhance antibacterial activity. nih.gov

The C-3 position is equally important for modulating the drug's properties. In Cefpiramide, this position is occupied by a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group. nih.gov Research has shown that the displacement of the acetoxy group at C-3 with various nucleophiles, such as pyridines, can enhance activity against specific pathogens like Pseudomonas aeruginosa. nih.govnih.gov Conversely, introducing acidic substituents at the C-3 position has been shown to decrease activity against certain Gram-positive bacteria while increasing it against others. nih.gov The nature of the atom at the C3' position of the side chain can also influence its fragmentation upon hydrolysis by β-lactamases, which has implications for the drug's mechanism of action. biorxiv.orgresearchgate.net

Table 1: Key Positions for Cefpiramide Modification and Their Impact

| Position | Typical Substituent in Cefpiramide | Impact of Modification |

| C-7 | (R)-2-{[(4-hydroxy-6-methylpyridin-3-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetamido | Influences affinity for Penicillin-Binding Proteins (PBPs) and overall antimicrobial potency. frontiersin.orgnih.gov |

| C-3 | [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl | Modulates antibacterial spectrum and pharmacokinetic properties. nih.govnih.gov |

| β-Lactam Core | Fused dihydrothiazine ring | Modifications can enhance stability against acid hydrolysis and β-lactamases. wikipedia.org |

Structure-Activity Relationship (SAR) Studies of Cefpiramide Derivatives

SAR studies are fundamental to understanding how the chemical structure of Cefpiramide and its derivatives correlates with their biological activity. These studies guide the rational design of more effective antibiotics.

Elucidation of Structural Determinants for Antimicrobial Potency

The antimicrobial potency of Cefpiramide is determined by a combination of factors, including its ability to penetrate the bacterial cell wall, its affinity for PBPs, and its stability against β-lactamase enzymes. stonybrookmedicine.edunih.gov The ureido cephalosporin structure of Cefpiramide contributes to its broad-spectrum activity. nih.gov

The acyl side chain at the C-7 position is a key determinant of PBP affinity. frontiersin.org Modifications to this side chain, such as the introduction of different heteroarylacetamido groups, have been shown to yield compounds with excellent antibacterial activity. nih.gov The substituents at the C-3 position also significantly influence potency. For example, the replacement of the acetoxy group with pyridinium (B92312) moieties can enhance activity against P. aeruginosa. nih.gov

Impact of Specific Substituents on Antibacterial Spectrum

The antibacterial spectrum of Cefpiramide is broad, encompassing both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov However, the activity against specific bacterial species can be fine-tuned by altering the substituents.

For instance, the introduction of an acidic substituent at the C-3 position leads to a marked loss of activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli, but an increase in activity against Proteus mirabilis. nih.gov Cefpiramide itself shows moderate activity against the Bacteroides fragilis group but is more active against other anaerobes. nih.gov

The nature of the substituent also affects activity against resistant strains. For example, ticarcillin-resistant strains of Gram-negative rods are generally less susceptible to Cefpiramide. nih.gov

Table 2: Influence of C-3 Substituents on the Antibacterial Spectrum of Cefpiramide Analogues

| C-3 Substituent Modification | Effect on Antibacterial Activity | Reference |

| Introduction of an acidic group (e.g., sulfo, carboxyl) | Decreased activity against S. aureus, S. epidermidis, E. coli; Increased activity against P. mirabilis. | nih.gov |

| Displacement of acetoxy group with pyridines | Enhanced activity against P. aeruginosa and E. aerogenes. | nih.gov |

Structural Features Influencing β-Lactamase Stability

β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. mdpi.commdpi.com The stability of Cefpiramide against these enzymes is a critical factor in its effectiveness. Cefpiramide is generally resistant to hydrolysis by many chromosomal β-lactamases. nih.gov

However, it is susceptible to hydrolysis by common plasmid-mediated β-lactamases such as TEM and SHV, as well as the chromosomal cephalosporinase (B13388198) from Proteus vulgaris. nih.gov Structural modifications that sterically hinder the approach of β-lactamases to the β-lactam ring can enhance stability. The introduction of an α-iminomethoxy group at the C-7 side chain, as seen in some second-generation cephalosporins, is one such strategy. wikipedia.org

The affinity of the drug for β-lactamases is also a key factor. Cefpirome (B1668871), a related cephalosporin, exhibits high antimicrobial activity against β-lactamase-producing strains due to its low affinity for these enzymes. nih.gov This suggests that structural features that reduce binding to β-lactamases, in addition to good outer membrane penetration and high affinity for target PBPs, are crucial for the efficacy of cephalosporins like Cefpiramide against resistant bacteria. nih.gov

Stereochemical Investigations and Their Influence on Biological Activity

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical factor in determining the pharmacological properties of a drug. For complex molecules like Cefpiramide, which possess multiple chiral centers, the specific stereoisomer can significantly influence its interaction with biological targets, ultimately affecting its efficacy and pharmacokinetic profile.

Cefpiramide, a third-generation cephalosporin, has a complex structure with several stereogenic centers. The core cephalosporin nucleus contains chiral carbons that are crucial for its antibacterial activity. The spatial orientation of the substituents on the β-lactam ring and the dihydrothiazine ring dictates the molecule's ability to bind effectively to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis.

The stereochemistry of the 7-acylamino side chain is known to be a major determinant of the antibacterial spectrum and potency of cephalosporins. It is hypothesized that different stereoisomers at this position in Cefpiramide would exhibit varying degrees of antibacterial activity. One isomer would likely have the optimal orientation to fit into the active site of the target PBPs, leading to potent inhibition, while other isomers may have a less favorable interaction, resulting in reduced or no activity.

Furthermore, the stereoconfiguration of the substituents on the tetrazole ring at the 3-position can also impact the drug's properties. This part of the molecule is known to influence the pharmacokinetic profile of cephalosporins, including their metabolic stability and duration of action. It is plausible that different stereoisomers of Cefpiramide would have distinct pharmacokinetic parameters.

In the broader context of drug development, it is a well-established principle that different enantiomers of a chiral drug can have significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and evaluation of individual stereoisomers are crucial steps in the development of a chiral drug.

Although specific experimental data on the antibacterial activity of Cefpiramide's individual stereoisomers is not available in the reviewed literature, the following table illustrates a hypothetical comparison based on the general principles of stereochemistry in pharmacology. This table is for illustrative purposes only and does not represent actual experimental data for Cefpiramide.

| Stereoisomer of Cefpiramide | Hypothetical Relative Antibacterial Potency | Hypothetical PBP Binding Affinity |

|---|---|---|

| Isomer A (e.g., R,R,R) | High | Strong |

| Isomer B (e.g., S,R,R) | Moderate | Moderate |

| Isomer C (e.g., R,S,R) | Low | Weak |

| Isomer D (e.g., S,S,R) | Negligible | Very Weak |

Molecular Mechanisms of Action and Antibacterial Spectrum Studies

Mechanistic Investigations of Cefpiramide's Antibacterial Action

The antibacterial efficacy of Cefpiramide (B47137) stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability. nih.govdrugbank.com As a member of the beta-lactam class of antibiotics, Cefpiramide's primary mode of action is the inhibition of peptidoglycan synthesis. nih.gov

The bacterial cell wall is a complex structure composed of peptidoglycan, which provides structural support and protects the bacterium from osmotic lysis. nih.gov The synthesis of peptidoglycan is a multi-step process that involves the assembly of precursor units and their subsequent cross-linking to form a rigid mesh-like layer. Beta-lactam antibiotics, including Cefpiramide, disrupt the final and crucial stage of this process—transpeptidation. patsnap.com By inhibiting this step, Cefpiramide effectively halts the proper formation of the cell wall, leading to a weakened structure that can no longer withstand the internal turgor pressure of the cell, ultimately resulting in cell death.

The molecular targets of Cefpiramide are penicillin-binding proteins (PBPs), a group of bacterial enzymes located on the inner side of the cytoplasmic membrane that are essential for the final steps of peptidoglycan synthesis. nih.govdrugbank.com These proteins catalyze the cross-linking of peptidoglycan chains. Cefpiramide exerts its inhibitory effect by binding to the active site of these enzymes.

Specific PBP targets for Cefpiramide have been identified in various bacteria. In Escherichia coli, Cefpiramide is known to inhibit Peptidoglycan D,D-transpeptidase FtsI and Penicillin-binding protein 1B. In Pseudomonas aeruginosa, it targets Penicillin-binding protein 1A. While the specific binding affinities of Cefpiramide to these PBPs, often expressed as the half-maximal inhibitory concentration (IC50), are not extensively detailed in publicly available literature, the targeted inhibition of these essential enzymes is the cornerstone of its antibacterial activity. The binding of Cefpiramide to these PBPs is a covalent and generally irreversible interaction, leading to the inactivation of the enzyme.

At the molecular level, the bactericidal action of Cefpiramide is a direct consequence of its interaction with PBPs. The structure of beta-lactam antibiotics mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows Cefpiramide to bind to the active site of the PBP transpeptidases.

This binding acylates a critical serine residue within the PBP active site, forming a stable, long-lived covalent bond. This acylation effectively inactivates the enzyme, preventing it from carrying out its normal function of cross-linking the peptide side chains of the peptidoglycan strands. The inhibition of this cross-linking process disrupts the integrity and structural rigidity of the bacterial cell wall. The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

In Vitro Antibacterial Spectrum and Potency of Cefpiramide

The efficacy of an antibiotic is quantified by its in vitro activity against various pathogens, typically measured as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing an antibiotic's potency.

Cefpiramide has demonstrated activity against a range of Gram-positive bacteria, including staphylococci and enterococci. nih.govnih.gov It has been shown to be effective against methicillin-susceptible staphylococci. nih.gov

Table 1: In Vitro Activity of Cefpiramide against Gram-Positive Bacteria

| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Staphylococci | 1.2 nih.gov | 10 nih.gov |

| Enterococcus faecalis | 13 nih.gov | 43 nih.gov |

Note: The data in this table is compiled from published research findings. nih.govnih.gov The interactive features of this table allow for sorting and filtering of the presented data.

Cefpiramide exhibits a broad spectrum of activity against Gram-negative bacteria, a key characteristic of third-generation cephalosporins. nih.gov It has shown particular potency against Pseudomonas aeruginosa. nih.govnih.govnih.gov Its activity against members of the Enterobacteriaceae family has been described as moderate. nih.gov

Table 2: In Vitro Activity of Cefpiramide against Gram-Negative Bacteria

| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 2.9 nih.gov | 64 nih.gov |

Note: The data in this table is compiled from published research findings. nih.gov The interactive features of this table allow for sorting and filtering of the presented data.

Comparative Studies with Other Cephalosporins

Cefpiramide is a parenteral cephalosporin (B10832234) antibiotic with a broad spectrum of activity that has been extensively compared to other cephalosporins, particularly those of the second and third generations. nih.govpatsnap.com Like other cephalosporins, its bactericidal action results from the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). patsnap.comdrugbank.com However, its specific activity profile against various clinical isolates shows notable differences when compared to other agents in its class.

Research comparing the in vitro activity of cefpiramide has revealed a spectrum similar to that of third-generation cephalosporins. nih.gov However, its potency against different bacterial groups varies, distinguishing it from its contemporaries. For instance, while it demonstrates broad-spectrum coverage, its activity against members of the Enterobacteriaceae family is considered moderate and more comparable to that of older second-generation cephalosporins. nih.gov Studies have found cefpiramide to be generally less active against Enterobacteriaceae than many other third-generation cephalosporins. nih.gov

One of the defining features of cefpiramide is its potent activity against Pseudomonas aeruginosa. Comparative studies have shown its efficacy against this pathogen is comparable to that of cefoperazone (B1668861) and piperacillin, and it is considered one of the more active cephalosporins against P. aeruginosa. nih.govnih.govnih.gov Furthermore, cefpiramide has demonstrated greater activity against Acinetobacter spp. and Pseudomonas spp. than cefoperazone in some studies. nih.gov

In terms of its activity against Gram-positive organisms, cefpiramide's performance is often equated to that of cefoperazone. nih.gov It is particularly active against staphylococci. nih.gov The drug is also effective against methicillin-susceptible staphylococci, non-enterococcal streptococci, Neisseria gonorrhoeae, N. meningitidis, and beta-lactamase-negative Haemophilus influenzae. nih.gov Its activity extends to Enterococcus faecalis, against which it is one of the most active cephalosporins, although it is considered marginally active against Streptococcus faecalis with a reported MIC₅₀ of 8.0 mg/L in one study. nih.govnih.gov

The stability of cefpiramide in the presence of β-lactamases, enzymes that can inactivate many β-lactam antibiotics, has also been a subject of comparative analysis. Like cefoperazone, cefpiramide has been found to be moderately susceptible to hydrolysis by a variety of β-lactamases produced by Gram-negative bacilli. nih.gov

Below are data tables summarizing the comparative in vitro activity of cefpiramide against various bacterial isolates from research studies.

Table 1: Comparative In Vitro Activity of Cefpiramide and Other Cephalosporins against Gram-Negative Bacteria

This table presents the Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.

| Organism | Cefpiramide (µg/mL) | Cefoperazone (µg/mL) |

| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |

| Pseudomonas aeruginosa | 2.9 / 64 nih.gov | N/A |

| Enterobacteriaceae | 4 / 108 nih.gov | N/A |

Note: The activity of cefpiramide against P. aeruginosa is reported to be comparable to that of cefoperazone, inhibiting 90% of strains at concentrations ≤16.0 µg/mL. nih.gov

Table 2: Comparative In Vitro Activity of Cefpiramide against Gram-Positive BacteriaThis table presents the Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.

| Organism | Cefpiramide (µg/mL) |

| MIC₅₀ / MIC₉₀ | |

| Staphylococci | 1.2 / 10 nih.gov |

| Enterococcus faecalis | 13 / 43 nih.gov |

Note: The activity of cefpiramide against Gram-positive organisms is reported to be comparable to that of cefoperazone. nih.gov

Mechanisms of Antimicrobial Resistance to Cefpiramide

Enzymatic Inactivation: β-Lactamase-Mediated Hydrolysis of Cefpiramide (B47137)

The most prevalent mechanism of resistance to β-lactam antibiotics, including Cefpiramide, is the production of β-lactamase enzymes. These enzymes catalyze the hydrolytic cleavage of the amide bond within the β-lactam ring, a core structural feature essential for the drug's antibacterial activity. youtube.com This inactivation renders the antibiotic incapable of binding to its target, the penicillin-binding proteins (PBPs).

Characterization of Specific β-Lactamases Affecting Cefpiramide

Cefpiramide exhibits a variable susceptibility profile to different β-lactamases. It is notably hydrolyzed by common plasmid-mediated β-lactamases, such as TEM and SHV types, which are widespread among Gram-negative bacteria. nih.gov Additionally, certain chromosomal cephalosporinases, like the type Ic enzyme produced by Proteus vulgaris, can effectively inactivate Cefpiramide. nih.gov However, Cefpiramide demonstrates stability against hydrolysis by many chromosomal β-lactamases produced by species such as Citrobacter freundii, Enterobacter cloacae, Morganella morganii, and Escherichia coli. nih.gov In some cases, Cefpiramide can act as a competitive inhibitor of these enzymes. nih.gov

Biochemical Analysis of Hydrolysis Products

The hydrolysis of the Cefpiramide molecule by a β-lactamase enzyme involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring. youtube.com This process, catalyzed by the enzyme, leads to the opening of the four-membered ring structure. The primary product of this reaction is an inactive, labile acidic derivative of Cefpiramide. Depending on the specific enzyme and reaction conditions, the initial hydrolysis product can undergo further degradation. For cephalosporins with a good leaving group at the C-3' position, the opening of the β-lactam ring can be followed by the expulsion of this group, generating a second equivalent of acid. This complete inactivation ensures the bacterium's survival in the presence of the drug.

Stability of Cefpiramide Against Various β-Lactamase Classes

The stability of Cefpiramide is highly dependent on the class and specific type of β-lactamase it encounters. While it shows resistance to many common chromosomal β-lactamases (Ambler Class C), it is moderately susceptible to hydrolysis by a variety of enzymes prevalent in Gram-negative bacilli. nih.govoup.com Its vulnerability is most pronounced against certain Ambler Class A enzymes, particularly the widespread plasmid-mediated TEM and SHV variants. nih.gov This susceptibility can significantly limit its clinical utility against organisms that have acquired genes encoding these enzymes.

| β-Lactamase Type | Bacterial Source (Example) | Stability of Cefpiramide | Reference |

| Plasmid-Mediated (Class A) | |||

| TEM | Escherichia coli, Klebsiella pneumoniae | Susceptible to Hydrolysis | nih.gov |

| SHV | Klebsiella pneumoniae | Susceptible to Hydrolysis | nih.gov |

| Chromosomal (Class C) | |||

| AmpC | Enterobacter cloacae | Stable / Inhibitory | nih.gov |

| AmpC | Citrobacter freundii | Stable / Inhibitory | nih.gov |

| Chromosomal (Class C) | |||

| Type Ic Cephalosporinase (B13388198) | Proteus vulgaris | Susceptible to Hydrolysis | nih.gov |

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

The bactericidal effect of Cefpiramide is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of the peptidoglycan layer of the bacterial cell wall. nih.govdrugbank.com Alterations in the structure of these target proteins can reduce the binding affinity of Cefpiramide, thereby conferring resistance.

Genetic and Proteomic Analysis of PBP Mutations

Resistance through target site modification arises from mutations in the genes (pbp) that encode PBPs. nih.gov Genetic analysis, typically through DNA sequencing of pbp genes, can identify specific point mutations that result in amino acid substitutions within or near the antibiotic's binding site. etflin.comnih.gov These changes can sterically hinder the antibiotic or alter the chemical environment of the active site, reducing binding efficiency. nih.gov In some bacterial species, resistance can also emerge through the acquisition of mosaic pbp genes, which are hybrids formed by recombination with genes from other naturally resistant species. etflin.com

Proteomic approaches provide a complementary analysis by directly examining the protein landscape of the bacterium. nih.gov Using techniques like mass spectrometry, proteomics can quantify the expression levels of different PBPs, revealing whether resistance is associated with the overexpression of a low-affinity PBP. mdpi.comresearchgate.net This method can also identify post-translational modifications that might affect PBP structure and function.

Impact of PBP Affinity Changes on Cefpiramide Efficacy

The efficacy of Cefpiramide is directly correlated with its binding affinity for bacterial PBPs. drugbank.com When mutations alter the PBP structure, the affinity of Cefpiramide for its target is often significantly reduced. oup.com This decrease in binding affinity means that a much higher concentration of the antibiotic is required to saturate the PBPs and inhibit cell wall synthesis effectively. This is observed phenotypically as an increase in the Minimum Inhibitory Concentration (MIC) for the resistant strain. nih.gov A substantial reduction in PBP affinity can render the standard therapeutic concentrations of Cefpiramide ineffective, leading to clinical resistance.

| PBP Status | Relative Binding Affinity for Cefpiramide | Consequence for Bacterial Cell | Resulting Cefpiramide Efficacy (MIC) | Reference |

| Wild-Type (Susceptible) | High | PBP is inactivated; cell wall synthesis is inhibited | Low MIC | drugbank.com |

| Mutated (Resistant) | Low | PBP remains functional; cell wall synthesis continues | High MIC | oup.comnih.gov |

Efflux Pump Systems Affecting Cefpiramide

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics like Cefpiramide, out of the bacterial cell. frontiersin.org This mechanism reduces the intracellular concentration of the antibiotic to sub-therapeutic levels, allowing the bacterium to survive. mdpi.com In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps are major contributors to both intrinsic and acquired multidrug resistance. caister.comresearchgate.net

Several multidrug efflux pumps in Gram-negative bacteria, particularly Pseudomonas aeruginosa, have been identified as capable of extruding cephalosporins. caister.com While direct studies on Cefpiramide are limited, its structural similarity to other zwitterionic cephalosporins like cefepime (B1668827) and cefpirome (B1668871) suggests it is a likely substrate for the same pumps. nih.gov The most clinically significant RND-type efflux systems include MexAB-OprM and MexXY-OprM. caister.comnih.gov

The MexAB-OprM system is often constitutively expressed and contributes to the intrinsic resistance of P. aeruginosa to a broad range of antibiotics, including many β-lactams. nih.govmdpi.com The MexXY-OprM system is another crucial pump that confers resistance to multiple drug classes, and its overexpression is a common finding in clinical isolates. nih.gov These pumps form tripartite complexes that span the inner membrane, periplasm, and outer membrane, effectively removing the antibiotic from the periplasmic space. nih.govwho.int Overexpression of these pumps, typically resulting from mutations in their regulatory genes (e.g., mexR, nalC, nalD), is a primary mechanism of acquired resistance. mdpi.commdpi.com

| Efflux Pump System | Components | Known Cephalosporin Substrates | Regulatory Genes | Reference |

|---|---|---|---|---|

| MexAB-OprM | MexA (Periplasmic), MexB (Inner Membrane), OprM (Outer Membrane) | Most β-lactams, Cefepime | mexR, nalC, nalD | nih.govnih.govmdpi.com |

| MexXY-OprM | MexX (Periplasmic), MexY (Inner Membrane), OprM (Outer Membrane) | Cefepime, Cefpirome (Zwitterionic Cephalosporins) | mexZ | caister.comnih.gov |

| MexCD-OprJ | MexC (Periplasmic), MexD (Inner Membrane), OprJ (Outer Membrane) | Cefepime | nfxB | nih.govnih.gov |

| MexEF-OprN | MexE (Periplasmic), MexF (Inner Membrane), OprN (Outer Membrane) | Fluoroquinolones (often co-resistance with cephalosporins) | nfxC | nih.govnih.gov |

The mechanism of RND-type pumps involves a proton-motive force to drive the transport of substrates. mdpi.com These pumps capture their substrates, including β-lactam antibiotics, from the periplasm and possibly the inner leaflet of the cytoplasmic membrane, preventing them from reaching their penicillin-binding protein (PBP) targets. oup.com

Studies on Cefpiramide efflux are often inferred from its behavior in the presence of efflux pump inhibitors (EPIs). EPIs are compounds that can block the function of efflux pumps, thereby restoring the susceptibility of resistant bacteria to antibiotics. mdpi.com For example, phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized EPI that competitively inhibits many RND pumps in P. aeruginosa. who.int A significant reduction in the minimum inhibitory concentration (MIC) of an antibiotic in the presence of an EPI is strong evidence that efflux is a mechanism of resistance. who.intfda.gov While specific studies detailing the use of EPIs to confirm Cefpiramide efflux are not abundant, the established role of RND pumps in extruding similar cephalosporins provides a clear model for its mechanism of resistance. nih.gov

Outer Membrane Permeability Alterations in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria serves as a highly selective barrier, limiting the influx of noxious substances, including antibiotics. mdpi.comnih.gov For hydrophilic antibiotics like Cefpiramide to reach their periplasmic targets, they must traverse this barrier, primarily through water-filled protein channels known as porins. nih.govfrontiersin.org

Alterations in the number or function of porin channels are a significant mechanism of resistance to β-lactam antibiotics. Research has shown that permeability mutants of Escherichia coli are more susceptible to Cefpiramide than the parent strains, directly indicating that efficient entry through porin channels is crucial for its antibacterial activity. nih.gov

In many clinically important Gram-negative pathogens, such as Klebsiella pneumoniae and Enterobacter species, the loss or modification of major non-specific porins, such as OmpF and OmpC (and their orthologues like OmpK35 and OmpK36 in K. pneumoniae), is frequently associated with reduced susceptibility to cephalosporins. nih.govnih.gov The loss of these channels restricts the influx of the antibiotic into the periplasmic space, which can act synergistically with other resistance mechanisms like β-lactamase production to confer high levels of resistance. researchgate.net A reduction in porin expression can lead to a significant increase in the MIC values for various cephalosporins. nih.gov

| Isolate Type | Porin Profile | Cefoxitin MIC (µg/mL) | Cefotaxime MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Wild-Type | OmpK35+/OmpK36+ | 4 | 2 - 4 | nih.gov |

| Porin-Deficient Mutant | OmpK35-/OmpK36- | 128 | 64 | nih.gov |

Emergence and Spread of Cefpiramide Resistance

The emergence of resistance to Cefpiramide is driven by selective pressure from antibiotic use, which favors the survival and proliferation of bacteria that have acquired resistance mechanisms. nih.gov The spread of this resistance is greatly facilitated by the horizontal gene transfer of mobile genetic elements, such as plasmids and transposons, which can move between different bacteria. dovemed.com

A critical factor in Cefpiramide resistance is its susceptibility to hydrolysis by common plasmid-mediated β-lactamases. nih.gov Studies have demonstrated that Cefpiramide is broken down by prevalent enzymes such as the TEM and SHV-type β-lactamases. nih.gov These genes are among the most widespread resistance determinants globally and are frequently carried on plasmids that can transfer between different species of Enterobacteriaceae and other Gram-negative bacteria. nih.gov

The molecular epidemiology of Cefpiramide resistance is therefore closely linked to the dissemination of these β-lactamase genes. Plasmids carrying blaTEM or blaSHV often carry multiple other resistance genes, leading to multidrug-resistant (MDR) phenotypes. mdpi.com The spread of high-risk international clones of bacteria like K. pneumoniae (e.g., ST258) and E. coli (e.g., ST131) that are adept at acquiring and spreading these plasmids has exacerbated the challenge of resistance to third-generation cephalosporins, including Cefpiramide. frontiersin.org

| β-Lactamase Family | Examples | Substrate Profile Includes | Genetic Location | Reference |

|---|---|---|---|---|

| TEM | TEM-1, TEM-2 | Penicillins, some Cephalosporins (including Cefpiramide) | Plasmids, Transposons | nih.govnih.gov |

| SHV | SHV-1, SHV-5 | Penicillins, some Cephalosporins (including Cefpiramide) | Plasmids, Chromosome | nih.govnih.gov |

| CTX-M | CTX-M-15, CTX-M-14 | Extended-spectrum cephalosporins (e.g., Cefotaxime, Ceftazidime) | Plasmids, Insertion Sequences | nih.govfrontiersin.org |

Horizontal Gene Transfer Mechanisms in Cefpiramide Resistance

The dissemination of antimicrobial resistance is a significant global health challenge, with horizontal gene transfer (HGT) playing a pivotal role in the rapid spread of resistance determinants among bacterial populations. In the context of Cefpiramide, a third-generation cephalosporin, the acquisition of resistance is frequently mediated by the horizontal transfer of genes encoding specific β-lactamase enzymes. These enzymes, particularly extended-spectrum β-lactamases (ESBLs) of the TEM and SHV families, are capable of hydrolyzing Cefpiramide, rendering it ineffective. The mobilization of the genes encoding these enzymes is primarily facilitated by mobile genetic elements (MGEs) such as plasmids and transposons, which are transferred between bacteria through processes like conjugation.

The primary mechanisms of HGT contributing to Cefpiramide resistance are:

Conjugation: This process involves the direct transfer of genetic material between bacterial cells through a pilus. It is considered the most significant mechanism for the spread of antibiotic resistance genes in Gram-negative bacteria. Plasmids, which are extrachromosomal DNA molecules, are the principal vehicles for the conjugative transfer of Cefpiramide resistance genes. These plasmids often carry not only the β-lactamase genes but also resistance determinants for other classes of antibiotics, contributing to the emergence of multidrug-resistant strains.

Transposition: Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. The genes encoding TEM and SHV β-lactamases are frequently located within transposons. This mobility allows for the integration of Cefpiramide resistance genes into various plasmids, facilitating their subsequent dissemination via conjugation. For instance, the gene encoding a TEM-12 extended-spectrum β-lactamase, which confers resistance to ceftazidime (B193861) (a related cephalosporin), has been found on a transposable element, highlighting the potential for such mechanisms to spread resistance to Cefpiramide as well. researchgate.net

Integrons: These genetic elements can capture and express gene cassettes, which often contain antibiotic resistance genes. While not independently mobile, integrons are frequently located on transposons and plasmids, thereby contributing to the collection and spread of multiple resistance genes, including those that may confer resistance to Cefpiramide.

The horizontal transfer of plasmids carrying blaTEM and blaSHV genes has been extensively documented in clinical isolates of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae. researchgate.netnih.gov These bacteria are common causes of nosocomial and community-acquired infections, and the spread of Cefpiramide resistance among them poses a significant therapeutic challenge. Studies have shown that conjugative R plasmids, often around 87 kb in size, can carry both blaTEM and blaSHV genes and are readily transferred between different enterobacterial species in a hospital setting. researchgate.net The presence of a plasmid-borne blaSHV gene, even in the presence of a chromosomal copy, greatly facilitates the selection of ESBL-expressing mutants with resistance to third-generation cephalosporins. nih.gov

The following table summarizes research findings on the horizontal gene transfer of β-lactamase genes associated with resistance to third-generation cephalosporins, including Cefpiramide.

| Mobile Genetic Element | Resistance Gene(s) | Bacterial Species Involved | Transfer Mechanism | Key Findings |

| Conjugative R Plasmids (~87 kb) | blaTEM, blaSHV | Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, Enterobacter aerogenes | Conjugation | Apparent horizontal dissemination of multidrug-resistant plasmids among various enterobacterial species in a hospital environment. researchgate.net |

| Plasmids | blaSHV | Klebsiella pneumoniae | Conjugation | The presence of a plasmid-borne blaSHV facilitates the selection of ESBL-expressing mutants resistant to extended-spectrum cephalosporins. nih.gov |

| Self-transmissible Plasmid (100-kb) | blaTEM-12 | Klebsiella oxytoca to Escherichia coli | Transposition and Conjugation | The gene encoding an extended-spectrum β-lactamase was located on a transposable element within a self-transmissible plasmid. researchgate.net |

| Plasmids | blaTEM, blaSHV, blaCTX-M | Escherichia coli, Klebsiella pneumoniae | Conjugation | ESBL genes are frequently located on plasmids and their transfer contributes to multidrug resistance. nih.govnih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Research of Cefpiramide

Absorption and Distribution Studies in Animal Models

The absorption and distribution of Cefpiramide (B47137) have been characterized in various animal models, revealing key pharmacokinetic properties that influence its efficacy.

Studies in animal models demonstrate the penetration of Cefpiramide into different body fluids and tissues. In rabbits with experimentally induced peritonitis, the penetration of Cefpiramide into peritoneal capsular fluid was investigated. Following intravenous administration, the concentration-time profiles in the capsular fluid were described by a model that included a penetration rate constant (kp(CF)) of 0.139 h⁻¹, an elimination rate constant from the capsule (ke,(CF)) of 0.0509 h⁻¹, and a lag time of 0.45 hours before penetration occurred. asm.org The maximum observed concentration in the capsular fluid was 7.5 ± 0.9 µg/mL, which was reached at 8 hours post-administration. asm.org

In another study using a rabbit model with an isolated and perfused liver, an investigation into hepatic disposition showed that 1.4% of the initial dose was found in the liver at the end of the three-hour perfusion period. nih.gov Pharmacokinetic studies in neutropenic mice showed that Cefpiramide achieved a peak serum concentration of 12 µg/mL with a serum half-life of 40 minutes. nih.gov

Table 1: Cefpiramide Penetration Parameters in Rabbit Peritoneal Capsular Fluid

The binding of Cefpiramide to plasma proteins has been examined across several preclinical species, revealing significant interspecies differences. oup.comoup.com Studies show that Cefpiramide binds exclusively to albumin. oup.com The extent of binding is notably lower in animal plasma compared to human plasma. oup.comoup.com The unbound fraction (free fraction, FF) of Cefpiramide in plasma varies widely among species, ranging from approximately 2% to 60%. oup.com This variation in plasma protein binding is a critical factor influencing the drug's distribution and elimination kinetics. oup.com A strong correlation has been observed between the free fraction in plasma and the volume of distribution in each species. oup.com

Table 2: Cefpiramide Binding to Plasma and Albumin in Various Species

Data sourced from Ohshima et al., 1991. oup.com Values are mean ± s.d.

Metabolism and Biotransformation Pathways in Animal Models

Preclinical research indicates that Cefpiramide undergoes very limited metabolism in animal models.

Studies across different animal models have consistently shown that Cefpiramide is primarily excreted in its unchanged, active form. nagoya-u.ac.jp In studies involving rats, no microbiologically active metabolites of Cefpiramide were detected in urine or fecal samples. researchgate.net This suggests that biotransformation does not lead to the formation of compounds that contribute to the antibiotic's activity.

The liver plays a major role in the elimination of Cefpiramide, but not through significant metabolic conversion. nih.govnih.gov An experimental study using an isolated and perfused rabbit liver model demonstrated that Cefpiramide is not substantially subjected to hepatic metabolization. nih.gov Over a three-hour perfusion period, the rate of liver biotransformation was calculated to be only 0.3%. nih.govnih.gov This low level of metabolism indicates that the hepatic enzyme systems responsible for drug biotransformation are not significantly involved in the disposition of Cefpiramide. Consequently, the drug is almost entirely recovered in its original form. nagoya-u.ac.jp

Excretion Routes and Clearance Mechanisms in Preclinical Species

The elimination of Cefpiramide from the body in animal models occurs predominantly through biliary and renal pathways. The contribution of each route can be influenced by pathophysiological conditions.

In an isolated and perfused rabbit liver model, biliary elimination was a major pathway. nih.gov Approximately 40.4% of the administered dose was eliminated in the bile over three hours, with a hepato-biliary clearance of 54.5 ml/hr. nih.gov

Studies in rats have provided detailed insights into its clearance mechanisms. In healthy Sprague-Dawley rats, Cefpiramide is mainly excreted into the bile. researchgate.net However, in Eisai hyperbilirubinemic mutant rats (EHBRs), a model for conjugated hyperbilirubinemia, the biliary clearance of Cefpiramide was markedly reduced to less than 10% of that in healthy rats. researchgate.net This decrease in biliary excretion was compensated by a significant increase in urinary excretion, with renal clearance doubling and the total urinary recovery of unchanged Cefpiramide increasing threefold. researchgate.net

Further research in a rat model of acute hepatic intoxication induced by carbon tetrachloride (CCl₄) showed a marked decrease in the total body clearance of Cefpiramide to about 40% of the control value. jst.go.jp This was primarily due to a diminished hepatic clearance, while renal clearance was only slightly, and not significantly, decreased. jst.go.jp These findings suggest that while the liver is the primary organ for Cefpiramide elimination, the kidneys provide an alternative and compensatory excretion route, particularly when hepatic function is impaired. researchgate.netjst.go.jp

Table 3: Pharmacokinetic Clearance Parameters of Cefpiramide in Rats

Data sourced from Taira et al., 1990. jst.go.jp

Table 4: Comparative Clearance of Cefpiramide in Healthy and Hyperbilirubinemic Rats

Data sourced from Muraoka et al., 1995. researchgate.net

Biliary Excretion Characteristics

Cefpiramide, a third-generation cephalosporin (B10832234), is distinguished by its substantial elimination through the biliary tract. nih.govasm.org Preclinical studies in rats have demonstrated that Cefpiramide is actively transported from hepatocytes into the bile via a carrier-mediated system. karger.com This process is a primary determinant of the drug's pharmacokinetic profile.

In healthy Sprague-Dawley rats, a significant portion of administered Cefpiramide is excreted in the bile. researchgate.net However, this excretion pathway can be influenced by various factors. For instance, in Eisai hyperbilirubinemic mutant rats (EHBRs), which exhibit conjugated hyperbilirubinemia, the biliary clearance of Cefpiramide was markedly reduced to less than 10% of that observed in healthy rats. researchgate.net This suggests a competitive or shared transport mechanism with bilirubin (B190676) conjugates.

Further investigations in rats have explored the interaction of Cefpiramide with other organic anions and bile acids. The biliary excretion of Cefpiramide was significantly inhibited by sulfobromophthalein (B1203653), lithocholate-3-O-glucuronide, and taurolithocholate-3-sulfate. karger.com Conversely, ursodeoxycholate and taurocholate did not inhibit its excretion. karger.com Interestingly, Cefpiramide itself had only a minor inhibitory effect on the biliary excretion of sulfobromophthalein or lithocholate-3-sulfate. karger.com These findings indicate that while Cefpiramide shares a common excretory pathway with certain organic anions and bile acid conjugates, multiple excretory pathways for these compounds likely exist, with Cefpiramide having a specific affinity for one of them. karger.com

Studies in humans have corroborated the high biliary excretion of Cefpiramide. nih.govasm.org In patients who had undergone cholecystectomy, the 24-hour biliary recovery of Cefpiramide reached 23.1%, with urinary recovery at 49.4% over the same period. nih.govasm.org Notably, the concentrations of Cefpiramide in choledochal bile were exceptionally high, reaching a mean of 1,726 ± 501 µg/ml one hour after administration. nih.govasm.org

The following table summarizes the biliary excretion of Cefpiramide in different preclinical and clinical scenarios:

| Species/Condition | Biliary Excretion Finding | Reference |

| Healthy Sprague-Dawley Rats | Significant biliary excretion is a primary elimination pathway. | researchgate.net |

| Eisai Hyperbilirubinemic Rats | Biliary clearance reduced to <10% of healthy rats. | researchgate.net |

| Rats (Interaction Study) | Excretion inhibited by sulfobromophthalein, lithocholate-3-O-glucuronide, and taurolithocholate-3-sulfate. | karger.com |

| Cholecystectomized Patients | 24-hour biliary recovery of 23.1%. | nih.govasm.org |

Renal Excretion Mechanisms

While biliary excretion is a prominent feature of Cefpiramide's disposition, renal excretion also plays a significant role. nih.govwikipedia.org The kidneys eliminate Cefpiramide from the body, and the efficiency of this process can be influenced by renal function. asm.org

In individuals with normal renal function, urinary excretion over a 24-hour period accounts for approximately 22.5% of the administered dose. nih.gov Studies in patients with varying degrees of renal impairment have shown that the renal clearance of Cefpiramide decreases linearly as creatinine (B1669602) clearance declines. asm.org This indicates that as renal function diminishes, the body relies more heavily on nonrenal elimination pathways, primarily biliary excretion. asm.org

The mechanism of renal excretion involves glomerular filtration and likely active tubular secretion, a common pathway for many β-lactam antibiotics. Probenecid, a known inhibitor of organic anion transporters in the renal tubules, can interfere with the renal excretion of Cefpiramide, leading to higher and more sustained plasma concentrations. patsnap.com This interaction suggests the involvement of active transport mechanisms in the renal handling of the drug.

The following table provides a summary of Cefpiramide's renal excretion characteristics:

| Population/Condition | Renal Excretion Finding | Reference |

| Healthy Volunteers | 24-hour urinary excretion is approximately 22.5%. | nih.gov |

| Patients with Renal Impairment | Renal clearance decreases linearly with declining creatinine clearance. | asm.org |

| Co-administration with Probenecid | Probenecid inhibits renal excretion, increasing plasma concentrations. | patsnap.com |

| Eisai Hyperbilirubinemic Rats | Urinary recovery increased threefold and renal clearance doubled. | researchgate.net |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in In Vitro and Animal Infection Models

Establishment of PK/PD Indices for Cefpiramide

The efficacy of an antimicrobial agent is intrinsically linked to the time course of its concentration at the site of infection, a relationship described by pharmacokinetic-pharmacodynamic (PK/PD) modeling. nih.gov For β-lactam antibiotics like Cefpiramide, the primary PK/PD index that correlates with bacteriological efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) of the target pathogen. frontiersin.orgresearchgate.net

In vitro and animal infection models are crucial for establishing the magnitude of the PK/PD index required for a therapeutic effect. nih.gov These models allow for the controlled study of drug exposure and the resulting bacterial response. nih.gov For β-lactams, a %fT>MIC of 30-40% of the dosing interval is generally associated with a bacteriostatic effect in animal infection models. frontiersin.org To achieve a bactericidal effect, a higher target, often in the range of 50% or more, is typically required. mdpi.com

While specific PK/PD target values for Cefpiramide are not extensively detailed in the provided search results, the general principles for cephalosporins apply. nih.gov The establishment of these indices involves dose-fractionation studies in animal models, such as the neutropenic mouse thigh infection model, to determine which PK/PD parameter (T>MIC, Cmax/MIC, or AUC/MIC) is the most predictive of efficacy. frontiersin.orgmdpi.com

Correlation of PK/PD Parameters with Efficacy in Infection Models

The correlation between PK/PD parameters and the efficacy of Cefpiramide is demonstrated in various infection models. europa.eu The goal of these studies is to define the exposure targets necessary to achieve specific endpoints, such as bacterial stasis or a 1-log10 reduction in bacterial colony-forming units (CFU). europa.eu

Although specific studies detailing the correlation for Cefpiramide were not found, the principles for cephalosporins are well-established. In a neutropenic mouse pneumonia model, for instance, the efficacy of ceftazidime (B193861) against Klebsiella pneumoniae was best predicted by the time the drug concentration remained above the MIC (T>MIC). frontiersin.org This highlights the importance of maintaining adequate drug concentrations throughout the dosing interval for time-dependent antibiotics.

The hollow fiber infection model (HFIM) is another valuable in vitro tool used to simulate human pharmacokinetic profiles and evaluate the efficacy of different dosing regimens against various pathogens. nih.gov Such models can be used to determine the PK/PD targets required to suppress the emergence of resistance. nih.gov

The translation of these preclinical findings to clinical settings is essential for optimizing dosing regimens. nih.gov By understanding the PK/PD targets from animal and in vitro models, clinicians can design dosing strategies that are more likely to achieve therapeutic success.

Interspecies Scaling Approaches for Pharmacokinetic Prediction

Interspecies scaling is a mathematical technique used to predict human pharmacokinetic parameters from data obtained in different animal species. researchgate.netresearchgate.net This approach is based on the principle that many physiological and pharmacokinetic processes scale allometrically with body weight. researchgate.net For Cefpiramide, various allometric scaling methods have been evaluated to predict its pharmacokinetic parameters in humans. researchgate.netoup.com

Simple allometry, which relates a pharmacokinetic parameter to body weight raised to a power (the allometric exponent), has been used to predict the clearance of Cefpiramide. oup.com However, the predictive performance of simple allometry can be variable. oup.comwiley.com To improve predictions, modified allometric approaches incorporating correction factors such as maximum life-span potential (MLP) or brain weight have been explored. oup.comwiley.com

For drugs that are significantly excreted in the bile, like Cefpiramide, predicting biliary clearance across species can be challenging. wiley.com Studies have shown that incorporating protein binding data to scale unbound biliary clearance can improve the accuracy of predictions. wiley.com One study found that for a set of compounds including Cefpiramide, a simple allometric approach applied to unbound biliary clearance provided the best prediction of human biliary clearance when data from multiple species were available. wiley.com When only rat data was used, the prediction was less satisfactory. wiley.com

The following table summarizes different interspecies scaling approaches and their application to Cefpiramide:

| Scaling Method | Application to Cefpiramide | Finding | Reference |

| Simple Allometry | Prediction of clearance. | Did not satisfactorily predict clearance in some studies. | oup.com |

| Allometry with MLP or Brain Weight | Improved prediction of clearance. | Use of these correction factors improved clearance prediction compared to simple allometry. | oup.com |

| Scaling of Unbound Biliary Clearance | Prediction of human biliary clearance. | Simple allometry on unbound clearance from multiple species gave the best prediction. | wiley.com |

The use of these scaling methods is a critical component of preclinical drug development, allowing for an initial estimation of human pharmacokinetics before first-in-human studies. researchgate.nettandfonline.com

Advanced Analytical Methodologies for Cefpiramide Research

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and routine identification of Cefpiramide (B47137), ensuring the correct molecular structure and confirming the purity of the substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like Cefpiramide. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within the molecule. slideshare.net

Through one-dimensional (1D) ¹H NMR and ¹³C NMR experiments, researchers can identify the different types of protons and carbons and their immediate electronic surroundings. slideshare.net The chemical shifts, signal intensities, and splitting patterns in an ¹H NMR spectrum reveal the number of different protons, their relative abundance, and the number of neighboring protons, respectively. slideshare.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), are used to establish the connectivity between adjacent protons, helping to piece together the molecular fragments. slideshare.net This comprehensive information allows for the complete and definitive confirmation of the Cefpiramide structure against a reference standard or for the identification of novel related substances. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the quality control of Cefpiramide, primarily for identity and purity assessment. researchgate.net

UV-Vis Spectroscopy is a simple, robust, and cost-effective method for the quantitative analysis of Cefpiramide. biomedres.us The molecule possesses chromophores that absorb light in the UV region. For quantitative HPLC analysis, detection is often set at the wavelength of maximum absorbance (λmax), which for Cefpiramide has been established at 273 nm. nih.gov This technique is routinely used in assays to determine the concentration of the drug in bulk materials and pharmaceutical preparations. sciepub.com

Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) Spectroscopy, is used for the identification of Cefpiramide. doaj.org The IR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the functional groups present in the molecule, such as the β-lactam ring, amide bonds, carboxylic acid, and aromatic rings. doaj.org By comparing the IR spectrum of a sample to that of a known reference standard, one can confirm the identity of the compound with a high degree of certainty. biomedres.us

Mass Spectrometry (MS) for Degradation Product Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a powerful and indispensable tool for the structural elucidation of degradation products of Cefpiramide. This technique provides detailed molecular weight information and fragmentation patterns, which are crucial for identifying unknown compounds formed during stability studies. High-resolution mass spectrometry (HRMS) variants, such as Quadrupole Time-of-Flight (Q-TOF) and Ion Trap mass spectrometers, are frequently employed to obtain precise mass measurements of both parent ions and fragment ions, enabling the determination of elemental compositions. nih.govnih.gov

In a typical workflow, Cefpiramide samples subjected to stress conditions (e.g., acid, base, oxidation, heat, light) are first separated using a chromatographic technique like HPLC or UPLC. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for cephalosporins, as it is a soft ionization method that minimizes in-source fragmentation and typically produces protonated molecular ions [M+H]⁺. nih.govmdpi.com

Tandem mass spectrometry (MS/MS or MSⁿ) experiments are then performed on the ions corresponding to potential degradation products. nih.gov In these experiments, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pathways of the Cefpiramide molecule and its degradation products can be systematically studied. By comparing the fragmentation patterns of the degradation products with that of the parent Cefpiramide molecule, structural modifications such as hydrolysis of the β-lactam ring, epimerization, or cleavage of side chains can be deduced. researchgate.net The identification of these degradation products is critical for understanding the stability profile and degradation pathways of the drug. sepscience.com

Table 1: Illustrative Mass Spectrometric Data for Cephalosporin (B10832234) Degradation Products

| Degradation Product Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Inferred Structural Modification |

| β-Lactam Ring Hydrolysis Product | [M+H+18]⁺ | Loss of CO₂, Fragments of side chains | Opening of the four-membered β-lactam ring |

| Decarboxylated Product | [M+H-44]⁺ | Intact side chain fragments | Loss of the carboxylic acid group |

| Side Chain Cleavage Product | Varies | Fragments corresponding to the core cephem structure | Cleavage at the C-7 or C-3 position side chains |

| Isomer/Epimer | [M+H]⁺ | Similar fragmentation to parent drug, but different chromatographic retention time | Change in stereochemistry (e.g., at C-7) |

Note: This table is illustrative and based on common degradation pathways for cephalosporins. Actual m/z values are specific to the compound under investigation.

Electroanalytical Techniques in Cefpiramide Analysis

Electroanalytical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the quantitative analysis of pharmaceuticals, including Cefpiramide. globalresearchonline.netijsr.net These techniques are based on measuring electrical properties such as potential, current, or charge in an electrochemical cell containing the analyte. tcd.ie Given that the Cefpiramide structure contains electroactive functional groups, it is amenable to analysis by methods such as voltammetry and polarography. ijsdr.org

Electroanalytical techniques that can be applied to Cefpiramide analysis include:

Voltammetry: This technique involves applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte. ijsdr.org Techniques like differential pulse voltammetry and square wave voltammetry are particularly useful due to their high sensitivity and ability to reduce background noise, making them suitable for determining trace amounts of Cefpiramide. globalresearchonline.net

Electrokinetic Chromatography: This is a specific separation technique that has been successfully applied to the determination of Cefpiramide in biological matrices like human plasma. nih.gov It combines principles of electrophoresis and chromatography, offering extremely high separation efficiency. The method can achieve rapid separation of the drug from plasma proteins with minimal sample pretreatment, demonstrating good linearity over a significant concentration range. nih.gov

The primary advantages of using electroanalytical methods in Cefpiramide analysis include high sensitivity, rapid analysis times, and the requirement for only small sample volumes. tcd.ienih.gov

Table 2: Overview of Electroanalytical Techniques for Pharmaceutical Analysis

| Technique | Principle | Potential Application for Cefpiramide | Advantages |

| Cyclic Voltammetry | Measures the current that develops in an electrochemical cell as the potential is varied linearly with time. | Investigating the redox behavior of Cefpiramide. | Provides information on reaction mechanisms. |

| Differential Pulse Voltammetry | Potential is applied in pulses, and current is measured before and after each pulse. | Quantitative determination in pharmaceutical formulations. | High sensitivity, low detection limits. |

| Square Wave Voltammetry | A square wave is superimposed on a staircase potential waveform. | Rapid quantitative analysis in quality control. | Fast scan rates, excellent sensitivity. globalresearchonline.net |

| Electrokinetic Chromatography | Separation based on differential partitioning between a pseudo-stationary phase (micelles) and the mobile phase in a capillary under an electric field. | Separation and determination in biological fluids. nih.gov | High separation efficiency, minimal sample preparation. nih.gov |

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Limits of Detection/Quantification

Validation of analytical methods is essential to ensure that the data generated is reliable, reproducible, and suitable for its intended purpose. globalresearchonline.net For Cefpiramide analysis, method validation is performed according to guidelines established by bodies such as the International Council for Harmonisation (ICH). europa.eu The core validation parameters are defined as follows:

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com For a Cefpiramide assay, selectivity is demonstrated by showing that there is no interference from these components at the retention time of the Cefpiramide peak in a chromatogram.

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of Cefpiramide standards at different concentrations and determining the correlation coefficient (r) and regression equation for the plot of signal versus concentration. globalresearchonline.net A study on Cefpiramide analysis showed good linearity in the concentration range of 10 to 300 µg/mL. nih.gov

Accuracy: Accuracy expresses the closeness of agreement between the value found and an accepted reference value. europa.eu It is often assessed by the recovery of a known amount of Cefpiramide spiked into a sample matrix. Accuracy should be evaluated across the specified range of the method. europa.eu

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations). europa.eu

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. scispace.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu These are critical parameters for the analysis of impurities or degradation products.

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1))

| Parameter | Definition | Typical Acceptance Criteria for Assay |

| Selectivity | Ability to measure the analyte in the presence of interferences. | Peak purity analysis, no co-eluting peaks at the analyte's retention time. |

| Linearity | Proportionality of signal to analyte concentration over a range. | Correlation coefficient (r) ≥ 0.999. |

| Accuracy | Closeness of the measured value to the true value. | ~98.0% to 102.0% recovery of spiked analyte. |

| Precision (Repeatability) | Closeness of agreement between repeated measurements under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. |

| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration. europa.eu |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio typically 10:1. |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio typically 3:1. |

Application of Analytical Methods in Stability and Degradation Studies

Validated analytical methods are fundamental to conducting stability and degradation studies for Cefpiramide. These studies are crucial for determining the shelf-life of the drug substance and identifying potential degradation pathways. sci-hub.ruptfarm.pl The primary application involves the use of a stability-indicating analytical method, most commonly a chromatographic method like HPLC, which can separate and quantify Cefpiramide in the presence of its degradation products. researchgate.net

The process involves subjecting Cefpiramide to forced degradation (stress testing) under various conditions as mandated by regulatory guidelines. ptfarm.pl These conditions typically include:

Acidic and Alkaline Hydrolysis: Testing the effect of pH on stability.

Oxidation: Using reagents like hydrogen peroxide to assess oxidative stability.

Thermal Degradation: Exposing the solid drug to high temperatures, often with and without humidity. nih.govsci-hub.ru

Photodegradation: Exposing the drug to light of a specified wavelength. ptfarm.pl